Ciliobrevin D was first identified in studies aimed at understanding the mechanistic roles of dynein in cellular transport and mitosis. It is classified as a reversible inhibitor that acts on the ATP-binding sites of dynein, which is essential for its motor function. The compound's chemical formula is , with a molecular weight of 392.62 g/mol, and it has been assigned the CAS number 1370554-01-0 .
The synthesis of Ciliobrevin D involves several key steps that utilize established organic chemistry techniques. The compound can be synthesized through a multi-step reaction that typically begins with the condensation of appropriate starting materials, such as substituted quinazolinones and aldehydes or ketones.
This synthetic route allows for the exploration of various analogs by modifying the substituents on the quinazoline scaffold to enhance potency or selectivity against dynein.
Ciliobrevin D features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Key structural elements include:
The molecular structure can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy has revealed specific peaks indicative of hydrogen bonding interactions within the molecule, suggesting a stable conformation in solution .
Ciliobrevin D primarily functions through its interaction with dynein's ATPase domain, inhibiting ATP hydrolysis and thereby blocking dynein-mediated transport processes. Key reactions include:
Experimental data indicate that at concentrations ranging from 10 to 40 µM, Ciliobrevin D effectively disrupts microtubule dynamics and spindle formation in various cell types .
The mechanism by which Ciliobrevin D exerts its effects involves several steps:
Studies have shown that Ciliobrevin D can induce abnormal spindle formations in cells treated with this compound, highlighting its impact on mitotic processes .
Ciliobrevin D exhibits several notable physical and chemical properties:
These properties are crucial for laboratory handling and experimental applications.
Ciliobrevin D serves multiple applications in scientific research:
Ciliobrevin D inhibits cytoplasmic dynein by targeting its AAA+ (ATPases Associated with diverse cellular Activities) ring, a hexameric structure of six distinct nucleotide-binding domains (AAA1-AAA6). The compound binds preferentially to the primary catalytic site in the AAA1 domain, competitively displacing ATP and preventing hydrolysis initiation [2] [7]. This disrupts the mechanochemical cycle at the power stroke phase, where dynein’s linker domain undergoes conformational changes to generate force (Figure 2E) [10].
Notably, biochemical studies reveal secondary interactions with regulatory AAA3 and AAA4 domains. Mutagenesis of Walker B motifs in AAA3/AAA4 abolishes ATPase activity, mimicking Ciliobrevin D’s effects. This suggests allosteric communication between AAA domains amplifies inhibition [2]. The compound’s binding reduces inter-domain coordination, freezing dynein in a rigor-like state with high microtubule affinity but no motility [7].
Table 1: Dynein AAA+ Domain Functions and Ciliobrevin D Interactions
| AAA Domain | Nucleotide Binding | Catalytic Role | Ciliobrevin D Impact |
|---|---|---|---|
| AAA1 | ATP hydrolysis | Primary motor activity | Direct inhibition (IC₅₀: 12–17 µM) |
| AAA2 | ATP binding (non-hydrolytic) | Structural stability | Indirect destabilization |
| AAA3 | ATP hydrolysis | Allosteric regulation of AAA1 | Secondary inhibition |
| AAA4 | ATP binding/hydrolysis | Unknown | Conformational modulation |
| AAA5/6 | None | Structural roles | No direct effect |
Ciliobrevin D’s core structure comprises a benzoyl dihydroquinazolinone scaffold with critical functional groups enabling dynein inhibition:
Table 2: Structural Modifications and Functional Consequences
| Region Modified | Example Substituent | Effect on Dynein IC₅₀ | Cellular Activity |
|---|---|---|---|
| C6 (ether linkage) | meta-Cl-C₆H₄O– | IC₅₀ = 12 µM | Lysosome transport blocked at 20 µM |
| C6 (ether linkage) | para-Cl-C₆H₄O– | IC₅₀ = 17 µM | Partial inhibition at 30 µM |
| Quinazolinone C7 | H (vs. Cl) | IC₅₀ > 50 µM | No spindle defects at 40 µM |
| Benzoyl C2/C4 | Di-F (vs. di-Cl) | IC₅₀ = 22 µM | Reduced cilia disruption |
Ciliobrevin D uniquely suppresses both basal (solubilized) and microtubule-stimulated ATPase activities of dynein:
This dual action contrasts with advanced derivatives (e.g., dynapyrazoles), which selectively inhibit only MT-stimulated activity by disrupting dynein-MT coupling without affecting basal hydrolysis [7]. Ciliobrevin D’s broader efficacy arises from its restriction of linker domain transitions required for force generation on MTs [10].
Cryo-EM analyses reveal that Ciliobrevin D binding induces long-range conformational shifts in dynein:
These changes also sterically hinder regulator binding. For example, Lis1 (a dynein activator) cannot access AAA1 when Ciliobrevin D is bound, blocking force-generation complexes [10].
Ciliobrevin D indirectly destabilizes dynein’s interaction with dynactin, a regulatory co-complex required for processive motility:
Table 3: Impact on Dynein Complex Assembly
| Complex Component | Function | Ciliobrevin D Effect (20–40 µM) |
|---|---|---|
| Dynactin (p150Glued) | Enhances processivity | Binding affinity reduced 3-fold |
| Lis1 | Promotes MT attachment | Displaced from AAA1 ring |
| BicD2 | Links to cargo vesicles | Recruitment inhibited |
| NuMA | Cortical clustering | Foci formation blocked |
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